N2-甲基-N1-(3,4,5-三甲氧基苯基)吲哚-1,2-二甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

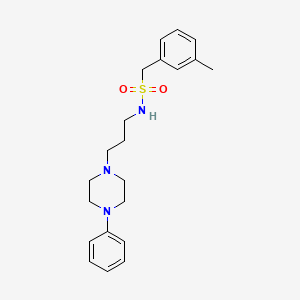

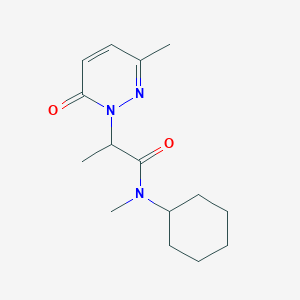

The compound N2-methyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide is a chemically synthesized molecule that appears to be related to indole derivatives. Indole derivatives are a significant class of compounds with a wide range of biological activities. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on indole derivatives and their properties.

Synthesis Analysis

The synthesis of indole derivatives can involve various strategies, including the functionalization of the indole ring and the introduction of substituents that can influence the molecule's reactivity and biological activity. For example, the first paper discusses the preparation of N-dinitrophenylamino acid amides as potential bioreductive prodrugs, which undergo intramolecular cyclization upon reduction . This suggests that similar synthetic strategies could be applied to the synthesis of N2-methyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide, with careful consideration of the electron-withdrawing or donating effects of the substituents.

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial in determining their chemical and biological properties. The second paper provides insights into the crystal structure of N-methyl-1H-indole-2-carboxamide, which consists of an indole group and a N-methylcarboxamide group . The molecule is described as essentially planar, and the crystal packing involves N-H------O hydrogen bonds forming centrosymmetric dimeric rings. This information can be extrapolated to hypothesize that N2-methyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide may also exhibit planarity and specific hydrogen bonding patterns that could affect its reactivity and interactions with biological targets.

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions, often influenced by their electronic properties and the presence of functional groups. The first paper indicates that compounds with free NH groups and electron-deficient hydroxylamines can undergo rapid cyclization . This suggests that the N2-methyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide could also engage in similar cyclization reactions, depending on the presence and position of NH groups and the electronic nature of the substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like solubility, melting point, and stability are influenced by their molecular structure. The planarity and hydrogen bonding patterns observed in the second paper suggest that N2-methyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide may have distinct physical properties, such as a high melting point due to strong intermolecular interactions. The presence of trimethoxy groups could also affect the molecule's solubility in various solvents, potentially increasing its solubility in organic solvents.

科学研究应用

构象偏好和化学行为

吲哚衍生物的构象偏好和化学行为,包括与 N2-甲基-N1-(3,4,5-三甲氧基苯基)吲哚-1,2-二甲酰胺结构相关的化合物,已得到探索。这些研究揭示了芳族基和取代基对酰胺键的柔性和顺反排列的影响,显着影响化合物的生物学和化学性质。对吲哚-2-羧酸衍生物的量子力学计算证明了这些影响,突出了特定分子设计和在各种科学领域的应用潜力 (Warren 等,2010)。

合成途径和衍生物

对吲哚衍生物的研究已导致创新的合成途径,创造了大量具有药学和材料科学应用潜力的新型化合物。例如,吲哚酮重排为喹唑啉二酮以及由吲哚基前体合成超支化芳族聚酰亚胺展示了吲哚衍生物在化学合成中的多功能性以及具有独特性能的新材料的开发 (Azizian 等,2000); (Yamanaka 等,2000)。

生物还原前药和光可逆系统

吲哚衍生物已被评估为生物还原前药,在体内还原后释放治疗剂,这为靶向药物递送和癌症治疗开辟了新途径。此外,某些吲哚衍生物的光可逆性质为开发光响应材料提供了有希望的应用,在各种技术和医学应用中可能很有用 (Sykes 等,1999); (Shimizu 等,1969)。

无金属合成和阳离子结合性质

吲哚衍生物无金属合成方法的最新进展突出了这些方法的高效性和环境友好性。此外,某些吲哚衍生物的阳离子结合性质强调了它们在传感器技术和环境修复中的潜在应用,展示了这些化合物在解决当前科学和技术挑战中的广泛适用性 (Liu & Wang,2017); (Wong 等,2018)。

作用机制

Target of Action

The primary targets of N2-methyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide are proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These proteins play crucial roles in cell growth, differentiation, and survival.

Mode of Action

N2-methyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide interacts with its targets by binding to their active sites, leading to the inhibition of their functions . For instance, it inhibits tubulin polymerization, a critical process in cell division .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis . By inhibiting Hsp90, it disrupts protein folding and degrades oncogenic proteins .

Pharmacokinetics

Similar compounds are known to have good absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The molecular and cellular effects of N2-methyl-N1-(3,4,5-trimethoxyphenyl)indoline-1,2-dicarboxamide’s action include cell cycle arrest, apoptosis, and the degradation of oncogenic proteins . These effects can lead to the inhibition of tumor growth and the death of cancer cells .

属性

IUPAC Name |

2-N-methyl-1-N-(3,4,5-trimethoxyphenyl)-2,3-dihydroindole-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5/c1-21-19(24)15-9-12-7-5-6-8-14(12)23(15)20(25)22-13-10-16(26-2)18(28-4)17(11-13)27-3/h5-8,10-11,15H,9H2,1-4H3,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBPFBSFNAISPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CC2=CC=CC=C2N1C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

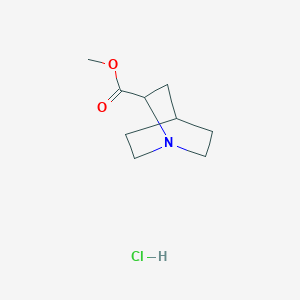

![(3-bromophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2511243.png)

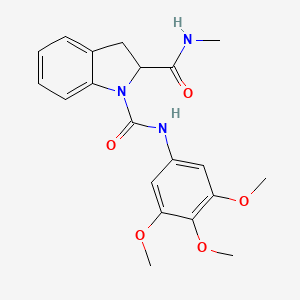

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(pyridin-3-yl)ethanone](/img/structure/B2511253.png)

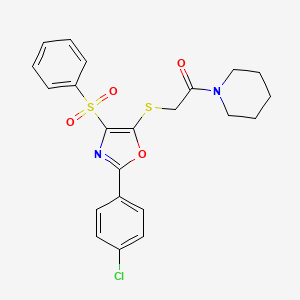

![(2E)-N-[4-(acetylamino)phenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2511257.png)

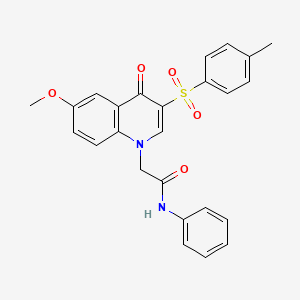

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2511262.png)